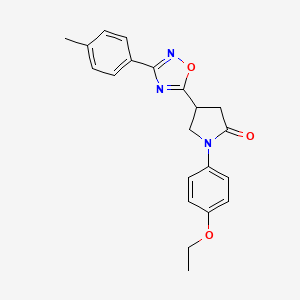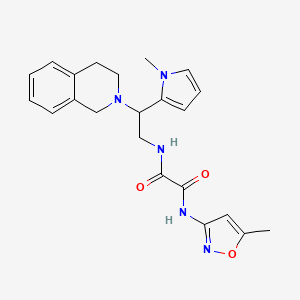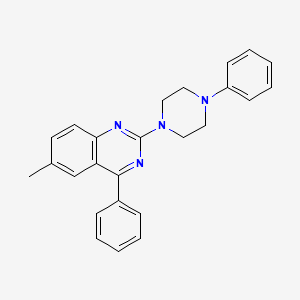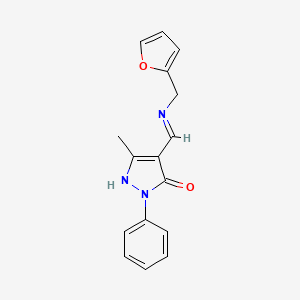
1-(4-Ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as ETP-469, is a chemical compound that has been the focus of scientific research due to its potential therapeutic benefits in various diseases.
Scientific Research Applications
Structural Analysis and Synthesis
The structural analysis and synthesis of similar compounds, such as "1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester," have been reported, highlighting the importance of X-ray powder diffraction data in understanding the crystal structure for further application in medicinal chemistry, specifically as intermediates in the synthesis of anticoagulants like apixaban. No detectable impurities were observed in these studies, indicating a high purity of synthesized compounds which is crucial for their potential applications (Qing Wang et al., 2017).
Anticancer and Antimicrobial Applications
Research has identified derivatives of 1,2,4-oxadiazoles, such as "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole," as novel apoptosis inducers through high-throughput screening assays. These compounds show activity against breast and colorectal cancer cell lines, with potential as anticancer agents. SAR studies of these compounds have helped in identifying structural elements critical for activity, paving the way for the development of new therapeutic agents (Han-Zhong Zhang et al., 2005).
Electronic and Photonic Materials
In the field of materials science, compounds with 1,2,4-oxadiazole units, such as "2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine," have been explored for their application in organic light-emitting diodes (LEDs). These studies focus on the synthesis, crystal structure, and device performance, indicating that such materials can significantly enhance the efficiency of LEDs, making them valuable for electronic and photonic applications (Changsheng Wang et al., 2001).
Antimicrobial and Antifungal Activities
Further research into the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, has demonstrated antimicrobial and antifungal activities. These studies provide valuable insights into the potential of these compounds in combating microbial infections, offering a pathway for the development of new antimicrobial agents (N. Desai et al., 2018).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-26-18-10-8-17(9-11-18)24-13-16(12-19(24)25)21-22-20(23-27-21)15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRGRCLOKCFOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)



![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)
![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)


![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

